(R)-Piperazine-2-carboxylic acid

Overview

Description

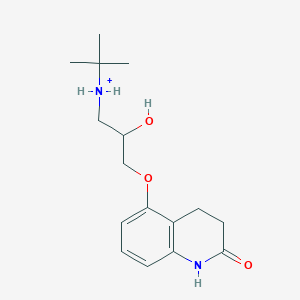

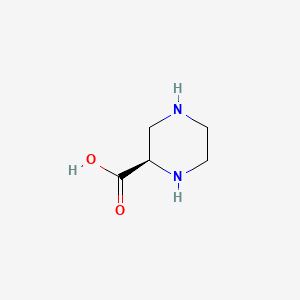

(R)-piperazine-2-carboxylic acid is a piperazine-2-carboxylic acid having (R)-configuration. It is a conjugate acid of a (R)-piperazine-2-carboxylate. It is an enantiomer of a (S)-piperazine-2-carboxylic acid. It is a tautomer of a this compound zwitterion.

Scientific Research Applications

Enantioselective Catalysis

(Zhouyu Wang et al., 2006) and (Zhouyu Wang et al., 2006) both discuss the use of (R)-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts. This application is particularly significant for the hydrosilylation of N-aryl imines, showcasing the compound's role in enhancing reaction selectivity and efficiency.

NMDA Receptor Studies

The work by (Bihua Feng et al., 2005) highlights the significance of this compound in studying NMDA receptor subunit selectivity. This research provides insights into the effects of competitive antagonists, like this compound, on different NMDA receptor subunits.

Organic Synthesis and Crystal Engineering

The synthesis of various organic compounds and their structural analysis is another area where this compound finds application. For example, (Deogratias Ntirampebura et al., 2008) explores its use in organic crystal engineering, particularly in the study of piperazinediones derived from specific carboxylic acids.

Biocatalysis and Enantioselective Synthesis

The field of biocatalysis also benefits from this compound, as seen in the work of (Eric J. Eichhorn et al., 1997). This study highlights its role in the kinetic resolution of racemic carboxamides, leading to the production of enantiomerically pure (R)- and (S)-piperazine-2-carboxylic acids.

Peptide Mimetics and Pharmaceutical Applications

In pharmaceutical research, this compound is used in the synthesis of peptide mimetics and other biologically active compounds. The study by (A. Gołębiowski et al., 2000) demonstrates its utility in the high-throughput synthesis of diketopiperazines, which are important in drug development.

Mass Spectrometry and Proteomics

Finally, the compound's role in enhancing mass spectrometry signals, as explored by (X. Qiao et al., 2011), indicates its potential in proteomic analysis. This application is crucial for identifying and studying proteins in complex biological samples.

Safety and Hazards

Future Directions

Mechanism of Action

- HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression .

- This inhibition results in hyperacetylation of HDAC substrates, affecting gene expression patterns and cellular processes .

- HDAC inhibition by the compound prevents stress granule formation in cells, which may contribute to its therapeutic effects .

- Impact on Bioavailability :

- Cellular Effects :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

®-Piperazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as a chiral intermediate in the synthesis of pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with lysine cyclodeaminase, an enzyme involved in the conversion of lysine to pipecolic acid . These interactions are essential for the compound’s role in metabolic pathways and its overall biochemical activity.

Cellular Effects

®-Piperazine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, thereby modulating cellular functions. For example, its interaction with lysine cyclodeaminase can impact the lysine metabolic pathway, which is crucial for protein synthesis and other cellular functions .

Molecular Mechanism

The molecular mechanism of ®-Piperazine-2-carboxylic acid involves its binding interactions with specific biomolecules. It acts as a substrate for lysine cyclodeaminase, facilitating the conversion of lysine to pipecolic acid . This interaction is critical for the compound’s role in metabolic pathways and its overall biochemical activity. Additionally, ®-Piperazine-2-carboxylic acid may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Piperazine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ®-Piperazine-2-carboxylic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ®-Piperazine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways and improving cellular function. At high doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of ®-Piperazine-2-carboxylic acid in therapeutic applications.

Metabolic Pathways

®-Piperazine-2-carboxylic acid is involved in several metabolic pathways, including the lysine metabolic pathway. It interacts with enzymes such as lysine cyclodeaminase, which converts lysine to pipecolic acid . This interaction is essential for the compound’s role in metabolic flux and the regulation of metabolite levels. Additionally, ®-Piperazine-2-carboxylic acid may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.

Transport and Distribution

The transport and distribution of ®-Piperazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of ®-Piperazine-2-carboxylic acid is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target tissues.

Subcellular Localization

®-Piperazine-2-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s role in cellular processes and its overall biochemical activity.

Properties

IUPAC Name |

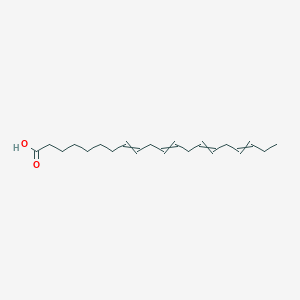

(2R)-piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31321-68-3 | |

| Record name | (R)-2-Piperazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (R)-Piperazine-2-carboxylic acid produced using biocatalytic methods?

A1: this compound can be produced through the kinetic resolution of racemic piperazine-2-tert-butylcarboxamide using stereoselective amidases found in whole bacterial cells. Specifically, research has identified an R-stereoselective amidase (RamA) from Pseudomonas sp. MCI3434 that catalyzes this reaction. [, ] This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis.

Q2: What are the key characteristics of the enzyme RamA?

A2: RamA, the R-stereoselective amidase, exhibits notable characteristics:

- Specificity: It demonstrates hydrolyzing activity towards carboxamide compounds where an amino or imino group is connected to a beta- or gamma-carbon. Examples include (R)-piperazine-2-carboxamide, (R)-piperidine-3-carboxamide, and D-glutaminamide. []

- Structure: RamA is a monomeric enzyme with a molecular mass of 30,128 Da, consisting of 274 amino acid residues. Its amino acid sequence shows homology to carbon-nitrogen hydrolase proteins, particularly those from Pseudomonas putida and Pseudomonas aeruginosa. []

- Optimal Conditions: RamA exhibits maximum activity at 45 °C and pH 8.0. []

- Inhibitors: Its activity is completely inhibited by various metal ions (Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Ag+, Cd2+, Hg2+, Pb2+) and thiol-reactive compounds like p-chloromercuribenzoate and N-ethylmaleimide. []

Q3: Why is the production of enantiomerically pure this compound important?

A3: Enantiomers, like (R)- and (S)-Piperazine-2-carboxylic acid, can exhibit different biological activities. The use of a racemic mixture might lead to unintended side effects or reduced efficacy due to the undesired enantiomer. Therefore, developing methods for the production of enantiomerically pure compounds is crucial in pharmaceutical research and other fields. The use of stereoselective enzymes like RamA offers a promising avenue for achieving this goal. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B1233734.png)